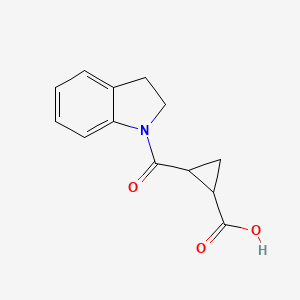
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid, also known as DICA, is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17) . This code provides a specific string of characters that describe the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 231.25 .科学的研究の応用
Synthesis and Classification of Indoles
The synthesis and classification of indoles, including derivatives similar to 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid, have been a significant area of interest in organic chemistry due to their biological relevance and potential therapeutic applications. Indole alkaloids, such as lysergic acid and vincristine, have propelled the development of new methods for indole synthesis, highlighting the importance of these compounds in drug development and synthesis strategies. These methods are categorized based on the final bond formation in the indole ring, emphasizing the diverse approaches to indole construction (Taber & Tirunahari, 2011).
Lactic Acid in Biotechnological Routes
The exploration of lactic acid from biomass as a precursor for various chemicals underscores the relevance of carboxylic acids in green chemistry. Lactic acid serves as a foundation for producing valuable chemicals through chemical and biotechnological routes, demonstrating the flexibility and importance of carboxylic acid derivatives in sustainable chemistry practices (Gao, Ma, & Xu, 2011).
Fatty Acid Esters and Food Safety
The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and their detection in food products highlights the significance of carboxylic acid derivatives in evaluating and ensuring food safety. These compounds' potential toxic effects necessitate understanding their occurrence, metabolism, and impact on human health, showcasing the critical role of scientific research in addressing food safety concerns (Gao, Li, Huang, & Yu, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibitory effects of carboxylic acids on microbes is crucial for optimizing the production of biorenewable chemicals. This research area focuses on identifying strategies to enhance microbial tolerance to these acids, facilitating the development of more efficient and sustainable biotechnological processes (Jarboe, Royce, & Liu, 2013).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) has been identified as a key biomass-derived building block for synthesizing a variety of value-added chemicals, including those applicable in drug synthesis. This highlights the potential of carboxylic acids and their derivatives in creating more cost-effective, cleaner, and sustainable pathways for drug production, emphasizing the untapped potential of such compounds in medicine (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Safety and Hazards
特性
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWYYHYSTYXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

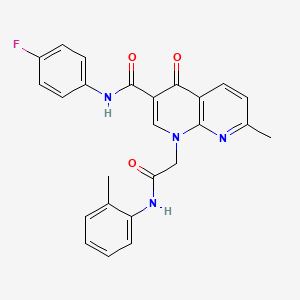

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)
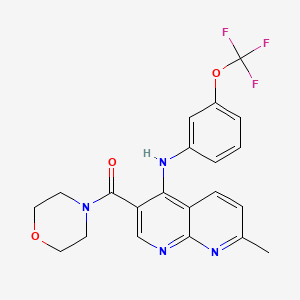
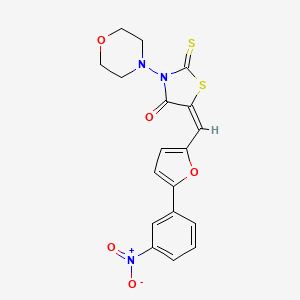
![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)
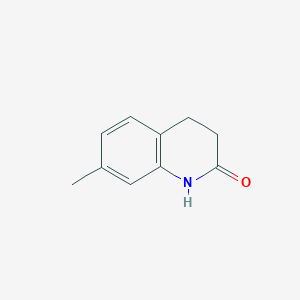
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)
![N-(naphthalen-1-ylmethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2941745.png)

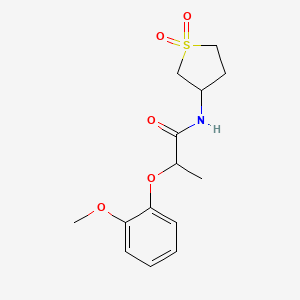
![5-bromo-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2941750.png)
![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)
![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)